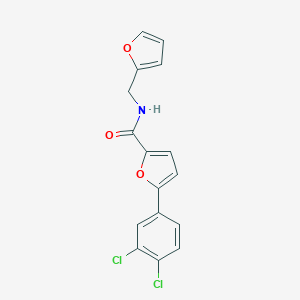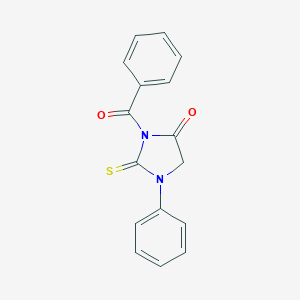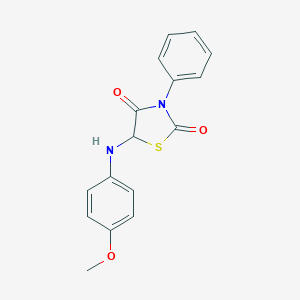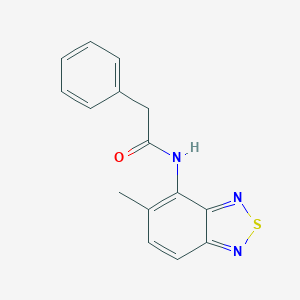
3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively in recent years. In
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide involves its binding to specific enzymes and proteins, leading to their inhibition. For example, it has been shown to bind to the active site of carbonic anhydrase IX, preventing the enzyme from functioning properly. This inhibition can lead to a decrease in pH within the cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects
3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the growth and proliferation of cancer cells by inhibiting the activity of carbonic anhydrase IX. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide in lab experiments is its potent inhibitory effects on specific enzymes and proteins. This makes it a valuable tool for studying the functions of these molecules in various biological systems. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy and safety of this compound in treating various types of cancer. Additionally, there is potential for this compound to be used in the treatment of other diseases, such as inflammatory diseases and neurological disorders. Further research is needed to determine the full extent of its therapeutic potential.
Conclusion
In conclusion, 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields of research.
Synthesis Methods
The synthesis of 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide can be achieved using different methods. One of the most common methods involves the reaction of 3,4-dimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethylpyridine with benzenesulfonyl isocyanate. Both methods yield the desired compound in good yields and purity.
Scientific Research Applications
3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been extensively studied for its potential applications in various fields of research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been shown to have potent inhibitory effects on certain enzymes and proteins. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the selective killing of cancer cells, making it a potential anticancer agent.
properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
3,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11-5-6-14(8-12(11)2)19(17,18)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 |
InChI Key |
NGIUMHSPVOVFKO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C |
solubility |
41.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)


![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)

![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)